molecular formula C9H19BrN2 B3246665 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 179231-43-7

1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B3246665
CAS No.: 179231-43-7
M. Wt: 235.16 g/mol
InChI Key: UGTQQVWBEBYHPZ-UHFFFAOYSA-N
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Description

1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of propyl groups at the 1 and 3 positions and a bromide ion as the counterion. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.

    Addition Reactions: The compound can react with electrophiles, adding to the nitrogen atoms or the carbon atoms in the ring.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and thiolates are commonly used for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Electrophiles: Alkyl halides, acyl chlorides, and other electrophiles can participate in addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-imidazolium salts, while oxidation reactions may produce imidazole N-oxides.

Scientific Research Applications

1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other imidazole derivatives and as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cell membranes, affecting their permeability and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diisopropyl-1H-imidazol-3-ium iodide: Similar structure with isopropyl groups instead of propyl groups and iodide as the counterion.

    1,3-Diisopropylbenzimidazolium Bromide: Contains a benzimidazole ring instead of an imidazole ring.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Features bulky phenyl groups and chloride as the counterion.

Uniqueness

1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern and the presence of propyl groups, which can influence its chemical reactivity and biological activity. The choice of bromide as the counterion also affects its solubility and interaction with other molecules.

Properties

IUPAC Name

1,3-dipropyl-1,2-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h7-8H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTQQVWBEBYHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH+]1CN(C=C1)CCC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60778117
Record name 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179231-43-7
Record name 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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